Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-

Catalog No.
S14723521
CAS No.
24764-91-8
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy...

CAS Number

24764-91-8

Product Name

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-

IUPAC Name

N,N'-bis(4-methoxyphenyl)ethane-1,2-diimine

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)17-11-12-18-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI Key

IRMGPOUTEGABKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OC

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] is an organic compound characterized by its unique structural framework, which consists of two 4-methoxybenzenamine groups linked by an ethanediylidenebis unit. Its molecular formula is C16H16N2O2C_{16}H_{16}N_{2}O_{2} and it has a molecular weight of approximately 268.31 g/mol. The compound exhibits a distinct aromatic character due to the presence of methoxy substituents, which enhance its solubility and reactivity in various chemical environments .

  • Oxidation: The compound can be oxidized to form quinone derivatives or nitro compounds using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield amine derivatives through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of diverse derivatives.

The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] typically involves the following steps:

  • Condensation Reaction: The reaction of 4-methoxybenzenamine with an appropriate aldehyde or ketone under acidic or basic conditions forms the ethanediylidenebis linkage.
  • Catalytic Conditions: The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield.
  • Purification: Post-synthesis, the compound is purified through recrystallization or chromatography to achieve a high degree of purity suitable for research applications .

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] finds utility in several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential applications in drug development and as a biochemical tool.
  • Material Science: Used in the production of specialty chemicals and materials due to its unique properties .

Studies on the interactions of Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] with various biological targets are crucial for understanding its mechanism of action. Initial findings suggest that the compound may interact with specific enzymes and receptors due to its structural characteristics. Further research is needed to elucidate these interactions comprehensively and assess their implications for therapeutic applications.

Several compounds share structural similarities with Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-]. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-]C18H8F12N2C_{18}H_{8}F_{12}N_{2}Contains trifluoromethyl groups enhancing reactivity
Benzenamine, N,N'-1,2-ethanediylidenebis[2,4,6-trimethyl-]C16H20N2C_{16}H_{20}N_{2}Features multiple methyl substitutions
Benzenamine, N,N-dimethyl-C8H12N2C_{8}H_{12}N_{2}Simpler structure without ethylene linkage

Uniqueness

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] is unique due to its specific substitution pattern with methoxy groups that enhance solubility and reactivity compared to other benzenamines. This structural feature allows it to participate in diverse

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

268.121177757 g/mol

Monoisotopic Mass

268.121177757 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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